molecular formula C11H12N2OS B13944752 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline CAS No. 500730-98-3

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline

Cat. No.: B13944752
CAS No.: 500730-98-3
M. Wt: 220.29 g/mol
InChI Key: OLTQVZQIMAJSPZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline typically involves the reaction of aniline derivatives with thiazole precursors. One common method is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline involves its interaction with various molecular targets. Thiazole derivatives are known to bind to DNA and proteins, affecting their function. For example, some thiazole compounds inhibit enzymes like topoisomerase, leading to DNA damage and cell death . The specific pathways and targets depend on the exact structure and functional groups of the compound.

Comparison with Similar Compounds

2-Ethoxy-5-(1,3-thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug. The uniqueness of this compound lies in its specific ethoxy and thiazolyl substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

500730-98-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-ethoxy-5-(1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-4-3-8(7-9(10)12)11-13-5-6-15-11/h3-7H,2,12H2,1H3

InChI Key

OLTQVZQIMAJSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC=CS2)N

Origin of Product

United States

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